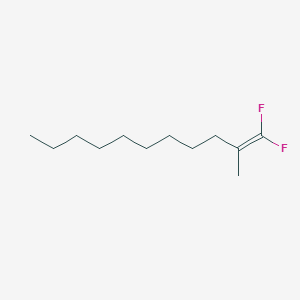
1-Undecene, 1,1-difluoro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecene, 1,1-difluoro-2-methyl- is an organic compound with the molecular formula C12H22F2. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. The compound is notable for its two fluorine atoms attached to the first carbon and a methyl group attached to the second carbon. This unique structure imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecene, 1,1-difluoro-2-methyl- typically involves the introduction of fluorine atoms into the undecene backbone. One common method is the difluorovinylidenation of carbonyl compounds. This process involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable aldehyde in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of a difluorovinylidene intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of 1-Undecene, 1,1-difluoro-2-methyl- may involve large-scale fluorination processes using specialized reagents and catalysts. . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecene, 1,1-difluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used to replace fluorine atoms with methoxy groups.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Alcohols: Resulting from hydroxylation reactions.
Saturated Hydrocarbons: Produced via catalytic hydrogenation.
Methoxy Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1-Undecene, 1,1-difluoro-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Wirkmechanismus
The mechanism of action of 1-Undecene, 1,1-difluoro-2-methyl- involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the double bond can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecene: Lacks the fluorine atoms and methyl group, resulting in different reactivity and properties.
1,1-Difluoroalkanes: Compounds with similar fluorination but different carbon chain lengths.
2-Methyl-1-undecene: Similar structure but without the fluorine atoms.
Uniqueness
1-Undecene, 1,1-difluoro-2-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where fluorination and branching are desired .
Eigenschaften
CAS-Nummer |
83567-86-6 |
|---|---|
Molekularformel |
C12H22F2 |
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
1,1-difluoro-2-methylundec-1-ene |
InChI |
InChI=1S/C12H22F2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h3-10H2,1-2H3 |
InChI-Schlüssel |
MPCYGMAYFGPFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

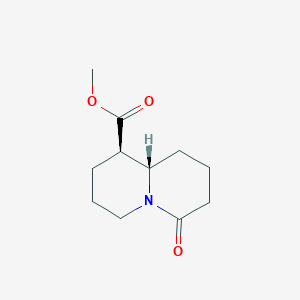
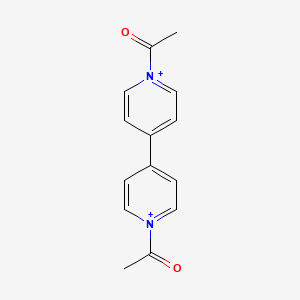
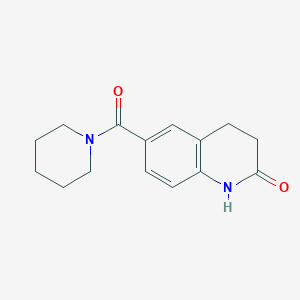
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
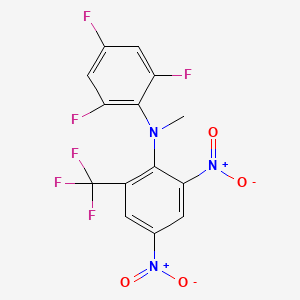
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
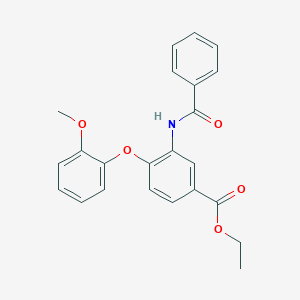
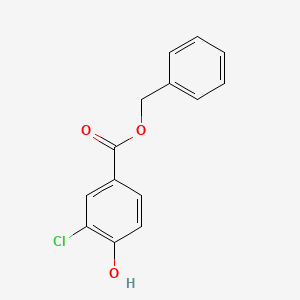

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
